molecular formula C21H18ClN5O2S B2448943 2-((4-((4-chlorobenzyl)amino)quinazolin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide CAS No. 422532-09-0

2-((4-((4-chlorobenzyl)amino)quinazolin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

Cat. No. B2448943
CAS RN: 422532-09-0
M. Wt: 439.92
InChI Key: OELVVQDMLMLHNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((4-((4-chlorobenzyl)amino)quinazolin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a useful research compound. Its molecular formula is C21H18ClN5O2S and its molecular weight is 439.92. The purity is usually 95%.
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Scientific Research Applications

Antihistaminic and Anti-inflammatory Properties

Research has discovered quinazoline derivatives that act as potent human histamine H4 receptor inverse agonists. These compounds, including quinazolines like VUF10499 and VUF10497, have shown considerable affinity for the human histamine H1 receptor as well, indicating a novel class of dual-action H1R/H4R ligands. This profile suggests potential therapeutic benefits for anti-inflammatory purposes in vivo in rats, highlighting the chemical scaffold's utility in developing antihistaminic and anti-inflammatory agents (Smits et al., 2008).

Anticancer Activity

The series of novel N-R-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazolin-6-yl)thio]acetamides with thiazole and thiadiazole fragments exhibited significant cytotoxicity and anticancer activity. Compounds in this series have shown promising activity against colon cancer, melanoma, and ovarian cancer cell lines, with 2-[(3-methyl-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazolin-6-yl)thio]-N-(1,3-thiazol-2-yl)acetamide being the most active anticancer agent. This emphasizes the potential of quinazoline derivatives in cancer therapy (Kovalenko et al., 2012).

Antimicrobial and Mosquito Larvicidal Activities

Quinazolinone derivatives have also shown promising antimicrobial and mosquito larvicidal activities. A series of 1-aryl-4-methyl-3,6-bis-(5-methylisoxazol-3-yl)-2-thioxo-2,3,6,10b-tetrahydro-1H-pyrimido[5,4-c]quinolin-5-ones demonstrated significant antibacterial and antifungal activities, along with potent mosquito larvicidal effects against Culex quinquefasciatus larvae. These findings suggest the potential of quinazoline-based compounds in developing new antimicrobial agents and insecticides (Rajanarendar et al., 2010).

Photodynamic Therapeutics

The synthesis and evaluation of 3-amino-2-methyl-quinazolin-4(3H)-ones revealed their photo-activity towards plasmid DNA under UV irradiation. These compounds, particularly those with 6-nitro and 6-bromo derivatives, displayed significant activity, suggesting their utility in developing novel photo-chemo or photodynamic therapeutics. This research highlights the "privileged" pharmacophore nature of quinazolinones for anticancer and antimicrobial activities when functionalized appropriately (Mikra et al., 2022).

properties

IUPAC Name

2-[4-[(4-chlorophenyl)methylamino]quinazolin-2-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN5O2S/c1-13-10-18(27-29-13)25-19(28)12-30-21-24-17-5-3-2-4-16(17)20(26-21)23-11-14-6-8-15(22)9-7-14/h2-10H,11-12H2,1H3,(H,23,24,26)(H,25,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OELVVQDMLMLHNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CSC2=NC3=CC=CC=C3C(=N2)NCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-((4-chlorobenzyl)amino)quinazolin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

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